



# Application Notes and Protocols: Notoginsenoside R1 in Ischemic Stroke Models

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Compound of Interest		
Compound Name:	Notoginsenoside T5	
Cat. No.:	B12107782	Get Quote

A Note on **Notoginsenoside T5**: Extensive literature review did not yield specific data for "**Notoginsenoside T5**" in the context of ischemic stroke. The following application notes and protocols are based on the robustly studied and closely related compound, Notoginsenoside R1 (NGR1), a major active component of Panax notoginseng, and the broader Panax notoginseng Saponins (PNS). These compounds have demonstrated significant neuroprotective effects in various ischemic stroke models.

## Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a disruption of blood flow to the brain, leading to neuronal damage and neurological deficits.[1][2] The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis.[3][4] Notoginsenoside R1 (NGR1), a principal saponin isolated from the traditional Chinese medicine Panax notoginseng, has emerged as a promising therapeutic agent due to its multifaceted neuroprotective properties.[3] [5][6] These notes provide an overview of the applications of NGR1 in preclinical ischemic stroke models, detailing its mechanisms of action and providing standardized protocols for its investigation.

## **Mechanisms of Action**

NGR1 exerts its neuroprotective effects through several key mechanisms:



- Anti-inflammatory Effects: NGR1 has been shown to suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][4][7] This is partly achieved by modulating signaling pathways like NF-κB.[4][7]
- Antioxidant Properties: The compound effectively combats oxidative stress, a major contributor to reperfusion injury.[3][8] NGR1 upregulates the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), through the activation of the Nrf2/ARE signaling pathway.[3][8]
- Anti-apoptotic Activity: NGR1 protects neurons from apoptotic cell death by modulating the
  expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and inhibiting
  caspase-3 activation.[3][8] It also suppresses endoplasmic reticulum stress-induced
  apoptosis.[3]
- Promotion of Neurogenesis and Angiogenesis: NGR1 has been demonstrated to promote
  the formation of new neurons (neurogenesis) and blood vessels (angiogenesis) in the
  ischemic penumbra, contributing to long-term functional recovery.[1][3][5] These effects are
  often mediated by the BDNF/Akt/CREB signaling pathway.[5]

# **Quantitative Data Summary**

The efficacy of Notoginsenoside R1 and Panax notoginseng Saponins (PNS) in animal models of ischemic stroke has been quantified across various studies. The following tables summarize key findings.

Table 1: Effect of Notoginsenoside R1 on Infarct Volume and Neurological Deficit Score



Treatment Group	Dosage	Administrat ion Route	Infarct Volume Reduction (%)	Neurologica I Deficit Score Improveme nt	Reference
NGR1	20 mg/kg	Intraperitonea I (i.p.)	Significantly reduced	Significantly improved	[3][5]
NGR1	40 mg/kg	Intraperitonea I (i.p.)	Significantly reduced	Significantly improved	[5]
PNS	50 mg/kg	Intraperitonea I (i.p.)	23.82 ± 8.9%	Not specified	[7]
PNS (middle dose)	Not specified	Not specified	19.93 ± 3.86% vs. 35.80 ± 6.17% in model	Significantly lower score	[9]
PNS (high dose)	Not specified	Not specified	25.80 ± 5.34% vs. 35.80 ± 6.17% in model	Significantly lower score	[9]

Table 2: Molecular Effects of Notoginsenoside R1 in Ischemic Stroke Models



Biomarker	Effect of NGR1/PNS Treatment	Signaling Pathway Implicated	Reference
TNF-α, IL-1β	Decreased expression	NF-ĸB	[2][4]
iNOS, COX-2	Decreased expression	NF-ĸB	[7]
Nrf2, HO-1	Increased expression/activation	Nrf2/ARE	[3][8]
Bcl-2/Bax ratio	Increased	Apoptosis pathway	[3]
Caspase-3	Decreased activation	Apoptosis pathway	[8]
BDNF, p-Akt, p-CREB	Increased expression/phosphoryl ation	BDNF/Akt/CREB	[5]

# Experimental Protocols Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is the most widely used method to mimic focal cerebral ischemia in rodents.

### Materials:

- Male Sprague-Dawley rats (250-280 g)[5]
- Anesthetic (e.g., isoflurane or chloral hydrate)
- 4-0 monofilament nylon suture with a rounded tip
- Heating pad and rectal probe for temperature monitoring
- Surgical instruments

#### Protocol:

Anesthetize the rat and maintain body temperature at 37°C.



- Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA and the CCA.
- Gently insert the nylon suture through the ECA stump into the ICA until a slight resistance is
  felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is
  typically 18-20 mm from the carotid bifurcation.
- After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.[7]
- Suture the incision and allow the animal to recover.

# **Notoginsenoside R1 Administration**

#### Materials:

- Notoginsenoside R1 (NGR1) powder
- Sterile 0.9% saline solution

#### Protocol:

- Dissolve NGR1 in sterile 0.9% saline to the desired concentration (e.g., for a 20 mg/kg dose in a 250g rat, dissolve 5 mg of NGR1 in an appropriate volume for intraperitoneal injection).
   [5]
- Administer the NGR1 solution via intraperitoneal (i.p.) injection.[3][5]
- The timing of administration can vary. For therapeutic studies, NGR1 is often administered immediately after reperfusion.[5] For prophylactic studies, it may be given prior to MCAO induction.

## **Assessment of Neurological Deficit**

Neurological function is typically assessed using a scoring system at various time points post-MCAO (e.g., 1, 3, 7, 14, 21, and 28 days).[1][5]



### Zea-Longa 5-Point Scale:[5]

- 0: No neurological deficit.
- 1: Failure to extend the left forepaw fully (a mild focal neurological deficit).
- 2: Circling to the left (a moderate focal neurological deficit).
- 3: Falling to the left (a severe focal neurological deficit).
- 4: No spontaneous walking with a depressed level of consciousness.

## **Measurement of Infarct Volume**

Infarct volume is commonly assessed 24 hours or 7 days after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[5]

### Materials:

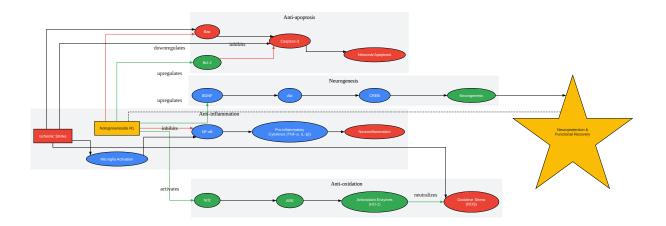
- TTC solution (2% in phosphate-buffered saline)
- · Brain matrix slicer

#### Protocol:

- Euthanize the rat and perfuse the brain with cold saline.
- Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.
- Immerse the slices in 2% TTC solution at 37°C for 30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
- Capture images of the stained sections.
- Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
- Calculate the total infarct volume by summing the infarct area of each slice multiplied by the slice thickness. A correction for brain edema is often applied.[5][10]



# Visualizations Signaling Pathways

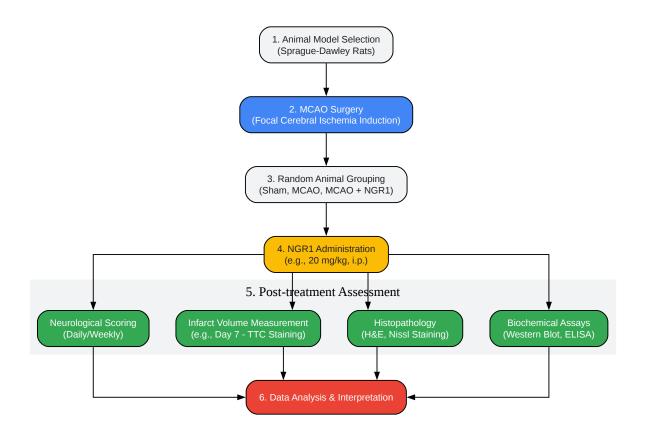


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Caption: Key signaling pathways modulated by Notoginsenoside R1 in ischemic stroke.

# **Experimental Workflow**



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Caption: Standard experimental workflow for evaluating NGR1 in a rat MCAO model.

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